[2-(2-Quinolin-2-ylethyl)phenyl]amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Quinolin-2-ylethyl)phenyl]amine typically involves the reaction of quinoline derivatives with phenylamine under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Quinolin-2-ylethyl)phenyl]amine can undergo oxidation reactions, often resulting in the formation of quinoline N-oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(2-Quinolin-2-ylethyl)phenyl]amine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: The compound is used in biological research to study its effects on various biological systems. It is often used as a probe to investigate the interactions between quinoline derivatives and biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied for its potential use in the treatment of various diseases, including cancer and infectious diseases .
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of [2-(2-Quinolin-2-ylethyl)phenyl]amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Quinoline: A parent compound of [2-(2-Quinolin-2-ylethyl)phenyl]amine, used in the synthesis of various derivatives.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both quinoline and phenylamine. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-(2-quinolin-2-ylethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c18-16-7-3-1-5-13(16)9-11-15-12-10-14-6-2-4-8-17(14)19-15/h1-8,10,12H,9,11,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBCGHASKLJZGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCC3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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